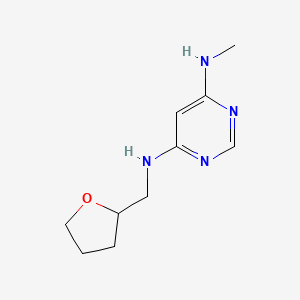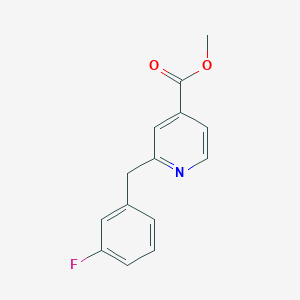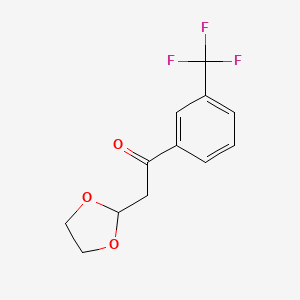
2-(1,3-Dioxolan-2-yl)-1-(3-trifluoromethyl-phenyl)-ethanone
Übersicht
Beschreibung
2-(1,3-Dioxolan-2-yl)-1-(3-trifluoromethyl-phenyl)-ethanone, also known as DTPE, is an organic compound with a wide range of applications in scientific research. DTPE has been used as a catalyst for synthesis of various organic compounds, as a reagent for various reactions, and as a ligand for coordination reactions. It has also been used in the synthesis of a range of pharmaceuticals and nanomaterials, and in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis of Monoprotected 1,4-Diketones
Photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes, including compounds similar to the one , has been used to yield monoprotected 1,4-diketones. This method is particularly effective with cyclic enones, offering an alternative for the synthesis of 1,4-diketones via radicals (Mosca, Fagnoni, Mella, & Albini, 2001).
Production of N-(Alkyl)-3-(2-Methyl-1,3-Dioxolan-2-yl)benzenamines
The reaction of related 1,3-dioxolanes with lithium amides resulted in moderate yields of N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines, indicating potential in the synthesis of specialized organic compounds (Albright & Lieberman, 1994).
Polymer Synthesis and Degradation
The polymerization and thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], derived from similar dioxolanes, have been explored. This research provides insights into the behavior of these polymers under various conditions, which is crucial for applications in materials science (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Formation of Vic-Dioxime Complexes
Compounds including 1,3-dioxolane structures have been used to synthesize vic-dioxime complexes. These complexes form with various metals, showing potential in coordination chemistry (Canpolat & Kaya, 2005).
Fungicidal Applications
Derivatives of 1,3-dioxolanes have been synthesized and exhibited moderate to excellent fungicidal activity. This indicates potential use in agricultural or pharmaceutical applications (Mao, Song, & Shi, 2013).
O-Alkylation and O-Acylation Reactions
Studies on the reactivity of 1,3-dioxolanes in O-alkylation and O-acylation reactions contribute to understanding their chemical properties and potential applications in organic synthesis (Raskil’dina, Borisova, & Zlotskii, 2018).
Eigenschaften
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)9-3-1-2-8(6-9)10(16)7-11-17-4-5-18-11/h1-3,6,11H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXWVBAILFYSRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-1-(3-trifluoromethyl-phenyl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-{2-[(ethoxycarbonyl)amino]-4-pyridinyl}-4,5-dihydro-1,3-oxazole-4-carboxylate](/img/structure/B1468210.png)
![3-(2-Methoxyethyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1468211.png)


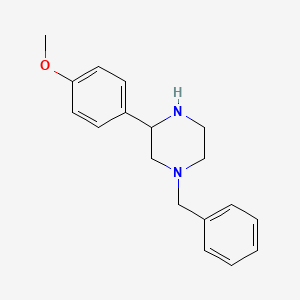

![Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate](/img/structure/B1468221.png)

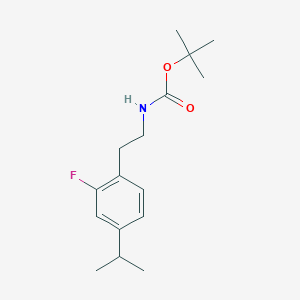
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone](/img/structure/B1468225.png)
